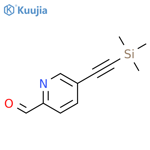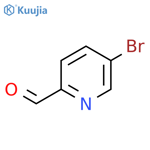- Oxadiazole triazole derivatives as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Cas no 940911-03-5 (5-ethynylpyridine-2-carbaldehyde)

940911-03-5 structure
商品名:5-ethynylpyridine-2-carbaldehyde
5-ethynylpyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-ethynyl-2-Pyridinecarboxaldehyde
- 5-ethynylpicolinaldehyde
- 5-ethynylpyridine-2-carbaldehyde
- 5-Ethynyl-2-pyridinecarboxaldehyde (ACI)
- AS-35896
- SCHEMBL578235
- MFCD18256079
- AKOS030238399
- F2167-8496
- 940911-03-5
- DB-317683
- SY258188
- 5-ethynyl-2-pyridine carboxaldehyde
- CS-0070247
- DTXSID40726191
- SB12710
-
- MDL: MFCD18256079
- インチ: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
- InChIKey: KGQQNIMWZHCSCK-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(C#C)=CN=1
計算された属性
- せいみつぶんしりょう: 131.037114g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 131.037114g/mol
- 単一同位体質量: 131.037114g/mol
- 水素結合トポロジー分子極性表面積: 30Ų
- 重原子数: 10
- 複雑さ: 167
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
5-ethynylpyridine-2-carbaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501
- ちょぞうじょうけん:2-8 °C
5-ethynylpyridine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-500MG |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 500MG |
¥ 1,973.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-10G |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 10g |
¥ 14,784.00 | 2023-03-30 | |
| abcr | AB306426-250 mg |
5-Ethynylpicolinaldehyde, 95%; . |
940911-03-5 | 95% | 250 mg |
€297.00 | 2023-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140887-100mg |
5-Ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 100mg |
¥916.00 | 2024-04-24 | |
| Life Chemicals | F2167-8496-10g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 10g |
$1620.0 | 2023-09-06 | |
| AstaTech | 51748-0.25/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 0.25g |
$221 | 2023-09-17 | |
| AstaTech | 51748-1/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 1g |
$598 | 2023-09-17 | |
| Life Chemicals | F2167-8496-0.5g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 0.5g |
$225.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D961268-250mg |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 250mg |
$205 | 2024-06-06 | |
| Life Chemicals | F2167-8496-1g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 1g |
$349.0 | 2023-09-06 |
5-ethynylpyridine-2-carbaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
リファレンス
- 2-Arylbenzofuran-7-formamide compound, preparation method and medical application, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
リファレンス
- A heterometallic macrocycle as a redox-controlled molecular hinge, Dalton Transactions, 2015, 44(5), 2252-2258
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
リファレンス
- The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as Orally Bioavailable Antitumor Agents, Journal of Medicinal Chemistry, 2015, 58(1), 130-146
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
リファレンス
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
リファレンス
- Magnetic Interactions in Supramolecular N-O···H-CC- Type Hydrogen-Bonded Nitronylnitroxide Radical Chains, Journal of Physical Chemistry B, 2007, 111(17), 4327-4334
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
リファレンス
- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
リファレンス
- Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 15 min, rt
リファレンス
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321
合成方法 10
はんのうじょうけん
リファレンス
- Guest encapsulation and coronene-C60 exchange in supramolecular zinc porphyrin tweezers, grids and prisms, Organic & Biomolecular Chemistry, 2013, 11(19), 3108-3115
5-ethynylpyridine-2-carbaldehyde Raw materials
- 2-Pyridinecarboxaldehyde, 5-[(trimethylsilyl)ethynyl]-
- ethynyltrimethylsilane
- 5-Bromopyridine-2-carbaldehyde
5-ethynylpyridine-2-carbaldehyde Preparation Products
5-ethynylpyridine-2-carbaldehyde 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
940911-03-5 (5-ethynylpyridine-2-carbaldehyde) 関連製品
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 108-75-8(2,4,6-Trimethylpyridine)
- 104-90-5(5-Ethyl-2-methylpyridine)
- 89-00-9(Quinolinic acid)
- 91-02-1(2-benzoylpyridine)
- 98-98-6(Picolinic acid)
- 108-47-4(2,4-Lutidine)
- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])
- 499-80-9(2,4-PDCA)
- 140-76-1(5-ethenyl-2-methylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:940911-03-5)5-ethynylpyridine-2-carbaldehyde

清らかである:99%/99%/99%
はかる:5g/1g/250mg
価格 ($):1119.0/403.0/161.0


